

Validating the anxiolytic effects of Tandospirone citrate against a placebo control

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Compound of Interest

Compound Name: *Tandospirone citrate*

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Tandospirone Citrate: A Comparative Analysis of its Anxiolytic Efficacy

For Immediate Release

This publication provides a comprehensive comparison of the anxiolytic effects of **tandospirone citrate** against a placebo control, intended for researchers, scientists, and drug development professionals. The following guide summarizes key experimental data, outlines detailed methodologies of cited clinical trials, and visualizes the compound's mechanism of action.

Executive Summary

Tandospirone is a selective partial agonist of the serotonin 5-HT_{1A} receptor, demonstrating efficacy in the treatment of anxiety disorders, particularly Generalized Anxiety Disorder (GAD). Clinical studies have shown that tandospirone can significantly reduce anxiety symptoms compared to placebo. This guide presents quantitative data from a key placebo-controlled trial and another study comparing different dosages of tandospirone, alongside detailed experimental protocols and a visualization of its signaling pathway.

Quantitative Data Summary

The anxiolytic effects of tandospirone have been evaluated in multiple clinical trials. Below are summaries of quantitative data from two notable studies.

Table 1: Efficacy of Tandospirone in Patients with Irritable Bowel Syndrome and Anxiety (Placebo-Controlled)

Parameter	Tandospirone + Pinaverium (n=82)	Placebo + Pinaverium (n=88)	p-value
HAM-A Score Response Rate	61.0%	21.0%	< 0.01

Data from a prospective, randomized, controlled study investigating the efficacy of tandospirone in patients with irritable bowel syndrome-diarrhea (IBS-D) and moderate anxiety. Response rate was based on the Hamilton Rating Scale for Anxiety (HAM-A).[1]

Table 2: Efficacy of Two Doses of Tandospirone in Patients with Generalized Anxiety Disorder

Parameter	Tandospirone 60 mg/day (n=137)	Tandospirone 30 mg/day (n=137)	p-value
Overall Response Rate	65.7%	58.4%	0.213
Significant Response Rate	34.3%	22.6%	0.032
Change in HAMA Total Score from Baseline	Higher in 60 mg/day group	---	---
Reduction in HAMA Somatic Anxiety Factor	More significant in 60 mg/day group	---	---
Reduction in HAMA Cardiovascular Symptom Factor	More significant in 60 mg/day group	---	---
Reduction in HAMA Gastrointestinal Symptom Factor	More significant in 60 mg/day group	---	---

Data from a multicenter, randomized, parallel-group controlled trial comparing the efficacy and safety of 60 mg/day and 30 mg/day tandospirone in patients with GAD.[2][3][4]

Experimental Protocols

Study 1: Tansospirone in Irritable Bowel Syndrome with Anxiety

- Objective: To investigate the efficacy of tandospirone in patients with irritable bowel syndrome-diarrhea (IBS-D) and anxiety.[1]
- Study Design: A prospective, randomized, controlled study.
- Participants: 200 patients with IBS-D and moderate anxiety were randomized into two groups.
- Intervention:
 - Arm A: Pinaverium and tandospirone (10 mg, thrice daily).
 - Arm B: Pinaverium and placebo (thrice daily).
- Duration: 8 weeks.
- Primary Outcome Measures: Response rates for abdominal pain and diarrhea.
- Secondary Outcome Measures: Response rates for anxiety, evaluated using the Hamilton Rating Scale for Anxiety (HAM-A).

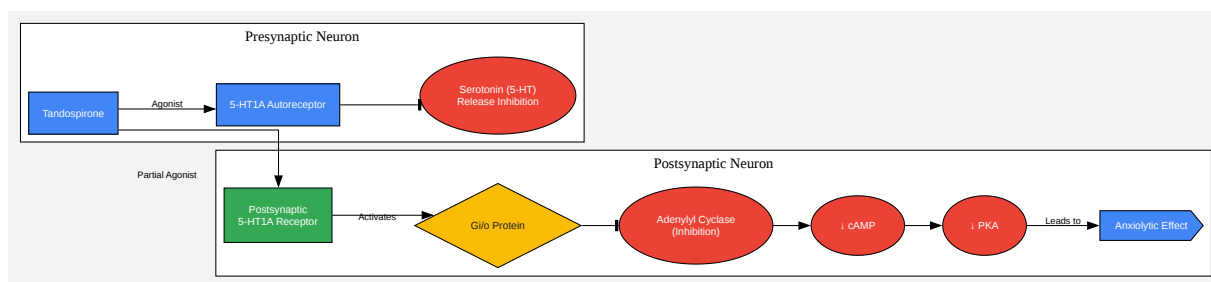
Study 2: Comparative Efficacy and Safety of Two Doses of Tandospirone in Generalized Anxiety Disorder

- Objective: To determine the relative safety and efficacy of different doses of tandospirone in treating GAD.
- Study Design: A multicenter, randomized, parallel-group controlled trial.

- Participants: Patients diagnosed with GAD according to DSM-IV, with a HAMA score ≥ 17 , aged 18-65 years.
- Intervention:
 - Group 1: Tandospirone 60 mg/day.
 - Group 2: Tandospirone 30 mg/day.
- Duration: 6 weeks.
- Primary Outcome Measure: Overall response rate.
- Secondary Outcome Measures: Significant response rate, clinical recovery rate, and changes in HAMA total score and subscale scores.
- Inclusion Criteria: Diagnosis of GAD according to DSM-IV, HAMA score ≥ 17 .
- Exclusion Criteria: Serious suicidal tendency, HAMD score ≥ 21 , pregnancy or lactation, history of hypersensitivity to tandospirone, and other serious medical conditions.

Mechanism of Action: Signaling Pathway

Tandospirone exerts its anxiolytic effects primarily through its action as a partial agonist at the serotonin 5-HT_{1A} receptors. This interaction modulates serotonergic neurotransmission in brain regions associated with mood and anxiety.

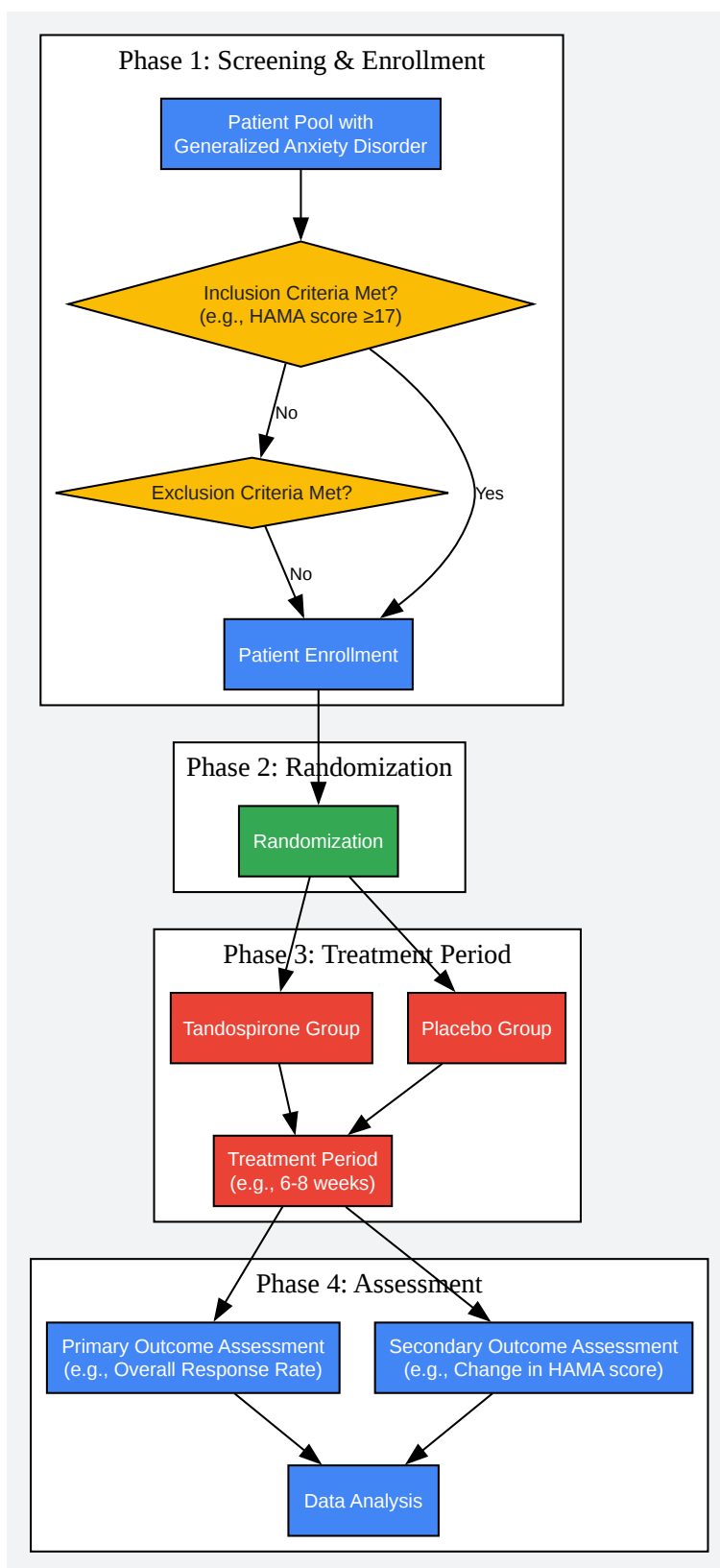


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Caption: Mechanism of action of Tandoospirone.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of tandoospirone.



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Caption: Generalized workflow of a Tansospirone clinical trial.

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